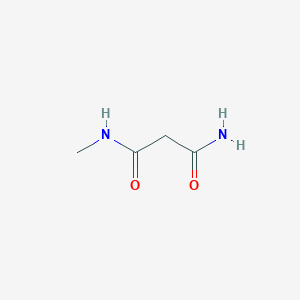
N~1~-Methylpropanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~-Methylpropanediamide is an organic compound that belongs to the class of amides Amides are characterized by the presence of a carbonyl group (C=O) bonded to a nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
N~1~-Methylpropanediamide can be synthesized through several methods. One common approach involves the reaction of a primary amine with a carboxylic acid or its derivatives, such as acid chlorides or anhydrides. The reaction typically requires a coupling agent like dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .
Industrial Production Methods
In an industrial setting, the production of N1-Methylpropanediamide may involve large-scale reactions using similar principles but optimized for efficiency and yield. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
N~1~-Methylpropanediamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the amide to an amine.
Substitution: Nucleophilic substitution reactions can occur, where the amide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) are often used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction typically produces amines .
Scientific Research Applications
N~1~-Methylpropanediamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic uses, including as a precursor for drug development.
Industry: It is utilized in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of N1-Methylpropanediamide involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and other interactions with proteins and enzymes, affecting their function. These interactions are crucial for its biological and chemical activities .
Comparison with Similar Compounds
N~1~-Methylpropanediamide can be compared with other similar compounds, such as:
N,N-Dimethylformamide (DMF): A widely used solvent with similar amide functionality.
N-Methylacetamide: Another amide with comparable properties but different molecular structure.
N,N-Dimethylacetamide (DMAc): Used in various industrial applications, similar to N1-Methylpropanediamide.
These compounds share some chemical properties but differ in their specific applications and reactivity, highlighting the uniqueness of N1-Methylpropanediamide.
Properties
CAS No. |
87996-46-1 |
|---|---|
Molecular Formula |
C4H8N2O2 |
Molecular Weight |
116.12 g/mol |
IUPAC Name |
N'-methylpropanediamide |
InChI |
InChI=1S/C4H8N2O2/c1-6-4(8)2-3(5)7/h2H2,1H3,(H2,5,7)(H,6,8) |
InChI Key |
ZTIZMENJNZDJFS-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)CC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


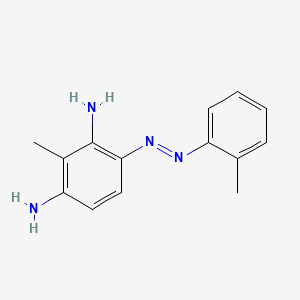
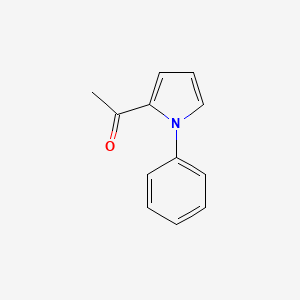

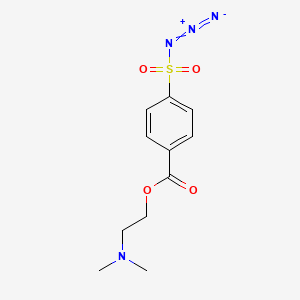
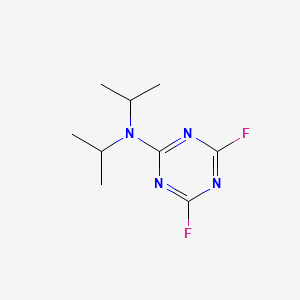
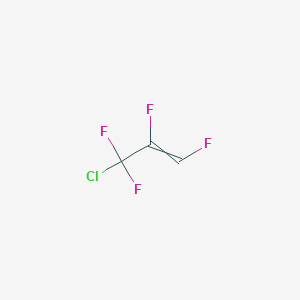
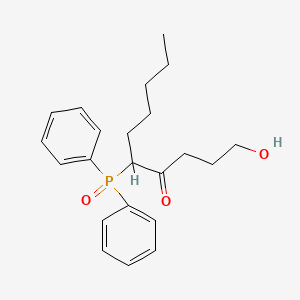
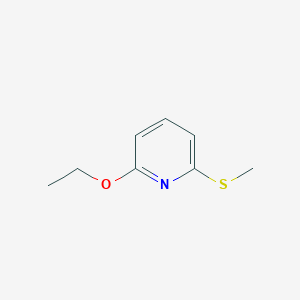

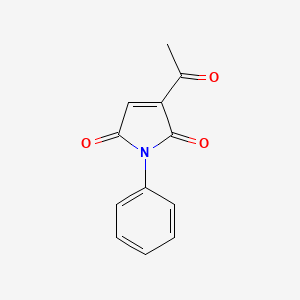
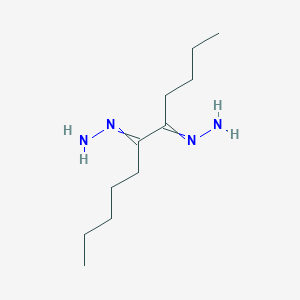
![N-{2-(Dimethylamino)-5-[(E)-(4-nitrophenyl)diazenyl]pyrimidin-4-yl}acetamide](/img/structure/B14404820.png)
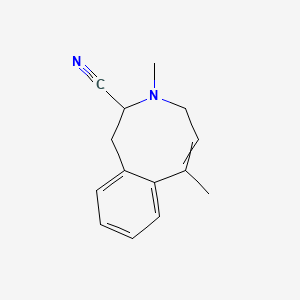
phosphanium nitrate](/img/structure/B14404823.png)
